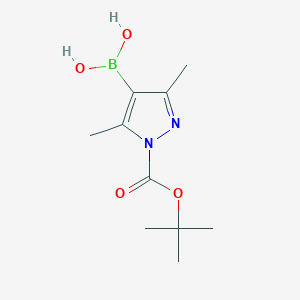

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boronic acid functional group (B(OH)2). They are known for their diverse range of applications from being used in the synthesis of complex organic molecules to potential therapeutic agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves transition-metal-catalyzed reactions . For instance, the tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .

Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . The exact mass is 212.096832 .

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±52.0 °C at 760 mmHg, and a melting point of 157-161°C . It is a solid substance .

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Boronic acids and their derivatives are widely used in organic chemistry . They are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .

Application in Medicinal Chemistry

Boronic acids have been gaining interest in medicinal chemistry . They have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Application in Synthesis of Marine Natural Product Pentabromopseudilin

Boronic acids and their derivatives have been used as starting materials for the synthesis of marine natural product pentabromopseudilin . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Application in Dipeptide Synthesis

tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from commercially available tert-butyloxycarbonyl-protected amino acids like “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Preparation of Enzymatic Inhibitors and Receptor Ligands

Boronic acids and their derivatives have been used in the preparation of several enzymatic inhibitors and receptor ligands . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Application in Synthesis of Hydroxyquinones

Boronic acids and their derivatives have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

Safety And Hazards

Direcciones Futuras

Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .

Propiedades

Número CAS |

947533-31-5 |

|---|---|

Nombre del producto |

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid |

Fórmula molecular |

C8H13BN2O4 |

Peso molecular |

212.012 |

Nombre IUPAC |

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |

Clave InChI |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N |

SMILES |

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)